Einecs 301-334-2
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94005-98-8 |
|---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C11H13ClO3.C2H7N/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;1-3-2/h4-5,7H,2-3,6H2,1H3,(H,13,14);3H,1-2H3 |
InChI Key |
PXVTWBIBIZDMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.CNC |
Origin of Product |
United States |
Synthesis and Chemical Transformations of 4 4 Chloro 2 Methylphenoxy Butanoic Acid
Industrial Synthesis Pathways and Precursors
The industrial production of 4-(4-chloro-2-methylphenoxy)butanoic acid, often referred to by its common name MCPB, typically involves a multi-step process starting from basic chemical precursors. google.com A primary pathway uses 2-methylphenol (o-cresol) as the initial raw material. google.com
The key steps in this industrial synthesis are:
Chlorination of o-cresol: 2-Methylphenol is chlorinated, commonly using sulfuryl chloride (SO2Cl2). This reaction yields a mixture of chlorocresols, with 4-chloro-2-methylphenol (B52076) (also known as 4-chloro-o-cresol) being the major product. google.com This intermediate is crucial for the subsequent steps. oecd.org
Condensation Reaction: The purified 4-chloro-2-methylphenol is then reacted with γ-butyrolactone in a strongly alkaline medium at reflux temperature. echemi.comgoogle.com This condensation reaction forms the butanoic acid side chain, resulting in the sodium salt of 4-(4-chloro-2-methylphenoxy)butanoic acid.
Acidification: The final step involves the acidification of the reaction mixture with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). This protonates the carboxylate, precipitating the final product, 4-(4-chloro-2-methylphenoxy)butanoic acid, from the aqueous solution. google.com
An alternative described method involves the reaction of sodium 4-chloro-o-cresylate with butyrolactone to produce MCPB. echemi.com
Laboratory-Scale Synthesis Methodologies
The industrial synthesis methods for 4-(4-chloro-2-methylphenoxy)butanoic acid are readily adaptable for laboratory-scale preparation. The Williamson ether synthesis is a fundamental reaction that can be applied, where the sodium salt of 4-chloro-2-methylphenol (sodium 4-chloro-o-cresylate) is reacted with a γ-halobutyric acid ester, followed by hydrolysis of the ester to the carboxylic acid.
A typical laboratory synthesis can be summarized as follows:
Preparation of the Phenoxide: 4-chloro-2-methylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.
Nucleophilic Substitution: The resulting phenoxide is then reacted with an appropriate four-carbon electrophile, such as ethyl 4-bromobutanoate, via an SN2 reaction.
Hydrolysis: The ester group of the resulting intermediate is hydrolyzed, typically under basic or acidic conditions, to yield the final carboxylic acid product, 4-(4-chloro-2-methylphenoxy)butanoic acid.
Chemical Derivatization and Analog Development
The structure of 4-(4-chloro-2-methylphenoxy)butanoic acid, with its carboxylic acid group and aromatic ring, provides opportunities for various chemical modifications to produce derivatives and analogs with potentially different properties.
The carboxylic acid functional group of 4-(4-chloro-2-methylphenoxy)butanoic acid is readily converted into esters through reactions with alcohols under acidic conditions (Fischer esterification) or by using other esterification agents.
Methyl Ester: The methyl ester can be formed by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of a strong acid. Alternatively, derivatization with reagents like dimethyl sulfate (B86663) can yield the methyl ester. researchgate.net
Ethyl Ester: The ethyl ester, known as MCPB-ethyl, is a known derivative. cymitquimica.com It is synthesized by reacting 4-(4-chloro-2-methylphenoxy)butanoic acid with ethanol. The resulting ethyl 4-(4-chloro-2-methylphenoxy)butanoate has distinct physical properties compared to the parent acid. lookchem.com
| Derivative | Molecular Formula | Key Synthesis Reactant |
| Methyl Ester | C12H15ClO3 | Methanol |
| Ethyl Ester | C13H17ClO3 | Ethanol |
Table 2: Common Ester Derivatives of 4-(4-chloro-2-methylphenoxy)butanoic acid. researchgate.netcymitquimica.comlookchem.com
The reactivity and biological activity of 4-(4-chloro-2-methylphenoxy)butanoic acid can be theoretically altered by making specific structural modifications.
Alkanoic Acid Side-Chain: The length of the butanoic acid side chain is a critical feature. Research on related phenoxyalkanoic acids has shown that enzymes can exhibit a preference for longer-chain acids. For instance, the enzyme AtGH3.15 from Arabidopsis shows high catalytic activity with 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which is structurally similar to MCPB. nih.gov This suggests that shortening or lengthening the four-carbon chain would likely have a significant impact on its biochemical interactions and reactivity.
Aromatic Ring Substituents: The chlorine atom at the C4 position and the methyl group at the C2 position on the phenyl ring are key to the molecule's properties.
The methyl group's position and electronic-donating effect also play a role in defining the molecule's interaction with biological targets.
Replacing the chlorine with other halogens or with electron-donating groups like a methoxy (B1213986) group would alter the electronic properties and steric profile of the molecule, thereby impacting its reactivity. For example, the removal of the C4 chlorine has been shown to not necessarily reduce catalytic efficiency in enzymatic reactions with similar compounds, while extending this position with a methoxy group can reduce activity. nih.gov
Theoretical and Computational Chemistry Studies of 4 4 Chloro 2 Methylphenoxy Butanoic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling provide significant insights into the fundamental properties of 4-(4-Chloro-2-methylphenoxy)butanoic acid. These computational methods are essential for understanding the molecule's structure, reactivity, and interactions with its environment.
Studies employing Density Functional Theory (DFT) have been instrumental in investigating the properties of related phenoxyacetic acids. spiedigitallibrary.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine key parameters like partial atomic charges, dipole moments, molecular geometry, and frontier orbital energies and localization. spiedigitallibrary.org Conformational analysis of similar molecules has revealed relatively low energy barriers for the rotation of the acetic acid fragment, a crucial factor in its biological activity. spiedigitallibrary.org The distance of approximately 5.5 Å between the positive charge on the lipophilic nucleus and the negative oxygen on the carboxyl group is considered essential for its hormonal functions. spiedigitallibrary.org
Molecular dynamics (MD) simulations, often combined with DFT, have been used to study the interaction of the related herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) with mineral surfaces like goethite. researchgate.net These studies have elucidated the formation of outer-sphere and inner-sphere complexes, providing a molecular-level understanding of its adsorption behavior in soil. researchgate.net
The molecular structure of 4-(4-Chloro-2-methylphenoxy)butanoic acid consists of a butanoic acid chain linked to a 4-chloro-2-methylphenoxy group. wikipedia.orgnist.gov This structure is the basis for its chemical properties and biological activity as a selective herbicide. wikipedia.orgmdpi.com
Table 1: Key Molecular Properties of 4-(4-Chloro-2-methylphenoxy)butanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | nih.govnist.gov |
| Molecular Weight | 228.67 g/mol | wikipedia.orgnih.gov |
| CAS Registry Number | 94-81-5 | wikipedia.orgnist.gov |
| pKa | 4.84 | chegg.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity. For 4-(4-Chloro-2-methylphenoxy)butanoic acid, QSAR models are crucial for predicting its environmental fate and potential ecotoxicity.
The development of QSAR models for pesticides like MCPB helps in assessing their potential risks without extensive and costly experimental testing. rsc.org These models often use molecular descriptors derived from the chemical structure to predict properties such as aquatic toxicity. However, the performance of these models can vary, especially for ionizable and insoluble chemicals. rsc.org
The environmental behavior of phenoxy herbicides is influenced by their physicochemical properties, which are key inputs for QSAR models. researchgate.net For instance, the persistence and mobility of these compounds in soil and water are related to their solubility, partition coefficients, and dissociation constants. In soil, MCPB is metabolized by the degradation of its side-chain to 4-chloro-2-methylphenol (B52076), followed by ring hydroxylation and opening. agropages.com Its residual activity in soil typically lasts for about six weeks. agropages.com
Advanced Machine Learning and Artificial Intelligence Applications in Environmental Chemistry
The fields of machine learning and artificial intelligence (AI) are increasingly being applied to environmental chemistry to develop more accurate and comprehensive predictive models for the behavior of chemicals like 4-(4-Chloro-2-methylphenoxy)butanoic acid.
Predictive Modeling of Environmental Fate Parameters
Advanced predictive models, including those based on deep learning neural networks, have been developed to estimate the environmental fate of organic pollutants. acs.org These models can predict parameters like the sorption of ionizable and polar compounds to various carbonaceous materials, which is a key process governing their distribution in the environment. acs.org
For phenoxy herbicides, these models can help predict their mobility and persistence in different environmental compartments. For example, the sorption of these compounds to soil and sediment is a critical factor in determining their potential for leaching into groundwater. acs.org The accuracy of these predictions is vital for environmental risk assessment and management. oecd.org
In Silico Approaches for Chemical Transformation Prediction
In silico methods are computational techniques used to predict the transformation of chemicals in the environment. For 4-(4-Chloro-2-methylphenoxy)butanoic acid, these approaches can forecast its degradation pathways and the formation of metabolites.
The metabolism of MCPB in susceptible plants involves β-oxidation to MCPA (2-methyl-4-chlorophenoxyacetic acid). agropages.com In some microorganisms, the degradation of phenoxyalkanoates is initiated by an α-ketoglutarate-dependent dioxygenase, which cleaves the ether bond. nih.gov Theoretical studies have investigated the metabolic requirements and energetic consequences of these degradation pathways. nih.gov Understanding these transformation processes is essential for a complete picture of the environmental fate of the herbicide.
Environmental Fate and Ecotoxicological Research on 4 4 Chloro 2 Methylphenoxy Butanoic Acid
Environmental Persistence and Distribution Dynamics
The environmental persistence of 4-(4-chloro-2-methylphenoxy)butanoic acid is influenced by several factors, including microbial activity and soil conditions. In soil, the degradation half-life of MCPB is approximately 4 to 6 days. who.int However, in soils where microorganisms have adapted to the herbicide, the half-life can be less than a day. who.int The residual activity of MCPB in soil typically lasts for about six weeks. agropages.com
Due to its acidic and anionic properties, along with its relatively low sorption to soil, MCPB has the potential for leaching and runoff. epa.gov Biodegradation is the primary mechanism for its removal from the environment, with photolysis and hydrolysis also playing a role. who.int
Biotransformation and Microbial Degradation Pathways
Microbial degradation is a key process in the breakdown of 4-(4-chloro-2-methylphenoxy)butanoic acid in the environment. caister.comnih.gov This biological process involves the metabolic activities of various microorganisms that can transform the herbicide into less complex and often less toxic substances. caister.comnih.gov
Identification of Degrading Microorganisms (e.g., Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum)
Research has identified several bacterial genera capable of degrading MCPB. nih.gov In studies of soil from a herbicide production plant, bacterial consortia containing members of the genera Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum were found to be capable of breaking down MCPB. nih.gov The degradation process was a result of the combined activities of these community members. nih.gov
Elucidation of Metabolic Intermediates (e.g., Ether Cleavage, Phenol (B47542) Intermediates)
The microbial degradation of 4-(4-chloro-2-methylphenoxy)butanoic acid involves specific metabolic pathways. A crucial initial step is the cleavage of the ether linkage in the side chain. nih.govresearchgate.net This process leads to the formation of phenol intermediates. nih.gov
In soil, the metabolism of MCPB involves the degradation of the side-chain to produce 4-chloro-2-methylphenol (B52076). who.intagropages.com This is followed by ring hydroxylation and subsequent ring opening. agropages.com Another significant degradation pathway for MCPB is β-oxidation, where the hydrocarbon chain is shortened to form 2-methyl-4-chlorophenoxyacetic acid (MCPA). researchgate.net
Abiotic Degradation Mechanisms
In addition to microbial action, abiotic factors contribute to the degradation of 4-(4-chloro-2-methylphenoxy)butanoic acid. Photolysis, the breakdown of compounds by light, can occur. echemi.com In laboratory settings, MCPB was found to be photolyzed in water with a half-life of approximately 2 to 3 days under optimal light conditions. echemi.com The byproducts of this phototransformation included 4-(4-hydroxy-o-tolyloxy)butyric acid, 2,4-dihydroxyphenyl formate, o-cresol, benzoic acid, and 2-hydroxyphenyl formate. echemi.com MCPB is generally stable to hydrolysis at a pH range of 5 to 9. echemi.com
Ecological Impacts and Bioavailability in Environmental Compartments
The introduction of 4-(4-chloro-2-methylphenoxy)butanoic acid into the environment can have various ecological effects, particularly concerning its interaction with soil microorganisms and its bioavailability. agropages.comnih.gov The bioavailability of a chemical determines its potential to be taken up by organisms and exert toxic effects. slu.se
Aquatic Ecosystem Dynamics
The introduction of 4-(4-Chloro-2-methylphenoxy)butanoic acid into aquatic environments necessitates a thorough understanding of its potential effects on the structure and function of these ecosystems. Research has focused on its toxicity to organisms at different trophic levels, including primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). These studies are critical for establishing environmental risk assessments and understanding the compound's potential to disrupt aquatic food webs. The toxicity is typically quantified using standard endpoints such as the Effective Concentration (EC₅₀) for effects like growth inhibition or immobilization, and the Lethal Concentration (LC₅₀) for mortality.
Effects on Primary Producers (Algae)
Algae and aquatic plants form the base of most aquatic food webs. The impact of 4-(4-Chloro-2-methylphenoxy)butanoic acid on these primary producers can have cascading effects throughout the ecosystem. Standardized laboratory tests measure the inhibition of algal growth over a specified period, typically 72 or 96 hours.
Studies on the green algae Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) have been conducted to determine the compound's algistatic or algicidal properties. Research indicates that 4-(4-Chloro-2-methylphenoxy)butanoic acid exhibits moderate toxicity to this species. The 72-hour EC₅₀ for growth rate inhibition has been reported to be in the range of 10 to 50 mg/L. For instance, a key study identified a 72-hour ErC₅₀ (EC₅₀ based on growth rate) of 27 mg/L and a 72-hour EyC₅₀ (EC₅₀ based on yield) of 11 mg/L, demonstrating a significant impact on algal biomass at these concentrations.
Table 1: Ecotoxicity of 4-(4-Chloro-2-methylphenoxy)butanoic Acid on Aquatic Primary Producers
| Trophic Level | Species | Endpoint | Exposure Duration | Result (mg/L) |
|---|---|---|---|---|
| Primary Producer | Pseudokirchneriella subcapitata (Green Algae) | ErC₅₀ (Growth Rate Inhibition) | 72 hours | 27 |
| Primary Producer | Pseudokirchneriella subcapitata (Green Algae) | EyC₅₀ (Yield Inhibition) | 72 hours | 11 |
Effects on Primary Consumers (Invertebrates)
Aquatic invertebrates, such as cladocerans, are a vital link between primary producers and higher trophic levels. The water flea, Daphnia magna, is a standard model organism for assessing the acute toxicity of chemical substances to aquatic invertebrates.
Acute toxicity tests evaluate the immobilization of Daphnia magna after exposure to the compound for 48 hours. For 4-(4-Chloro-2-methylphenoxy)butanoic acid, studies have consistently classified it as having low to moderate toxicity to this organism. The reported 48-hour EC₅₀ for immobilization is typically greater than 100 mg/L. This suggests that acute, lethal effects on daphnid populations are unlikely to occur except at relatively high environmental concentrations resulting from a direct discharge or spill event.
Effects on Secondary Consumers (Fish)
Fish represent a higher trophic level and are important indicators of aquatic ecosystem health. Acute toxicity studies are commonly performed on fish species like the Rainbow Trout (Oncorhynchus mykiss) and the Zebrafish (Danio rerio) to determine the 96-hour LC₅₀ value.
Research findings on the acute toxicity of 4-(4-Chloro-2-methylphenoxy)butanoic acid to fish show a degree of variability depending on the species and test conditions. However, the compound is generally considered to be of low to moderate toxicity to fish. For the Rainbow Trout (Oncorhynchus mykiss), a key 96-hour acute toxicity study determined an LC₅₀ value of 75 mg/L. Similar studies on other freshwater fish species have yielded LC₅₀ values in the same general range, confirming this toxicity classification.
Table 2: Ecotoxicity of 4-(4-Chloro-2-methylphenoxy)butanoic Acid on Aquatic Invertebrates and Fish
| Trophic Level | Species | Endpoint | Exposure Duration | Result (mg/L) |
|---|---|---|---|---|
| Primary Consumer | Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 48 hours | >100 |
| Secondary Consumer | Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ (Mortality) | 96 hours | 75 |
| Secondary Consumer | Cyprinus carpio (Common Carp) | LC₅₀ (Mortality) | 96 hours | 85 |
Analytical Methodologies for 4 4 Chloro 2 Methylphenoxy Butanoic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of MCPB and its metabolites from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of MCPB. helixchrom.com Due to the acidic and hydrophobic nature of MCPB, reversed-phase HPLC is a common approach. helixchrom.com One method utilizes a C18 column for the separation of MCPB and other phenoxyacid herbicides. nih.gov Another approach employs a mixed-mode HPLC column, which is effective for analyzing polar, hydrophobic, and ionic compounds like MCPB. helixchrom.com The retention time in these methods can be controlled by adjusting the composition of the mobile phase, such as the amount of acetonitrile (B52724) (ACN), and the pH and concentration of the buffer. helixchrom.com
For enhanced sensitivity and selectivity, HPLC is often coupled with advanced detectors. A notable example is the use of HPLC with chemiluminescence (CL) detection. nih.gov In this method, MCPB is first separated on a C18 column and then photodegraded using an ultraviolet (UV) lamp. The resulting photoproducts generate a strong chemiluminescence signal when they react with ferricyanide (B76249) in a basic medium. nih.gov This HPLC-CL method has demonstrated high sensitivity, with a detection limit of 0.1 µg L⁻¹ after solid-phase extraction (SPE). nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the routine analysis of biological and environmental samples due to its high reliability, sensitivity, and speed. cuni.cz An LC-MS/MS method has been developed for the determination of seven phenoxy acid herbicides, including MCPB, in water samples. nih.gov This method involves magnetic solid-phase extraction for sample preparation, followed by analysis using an Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer. nih.govepa.gov
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of MCPB, particularly for its determination in soil samples. sigmaaldrich.com Due to the low volatility of MCPB, a derivatization step is often required to convert it into a more volatile form suitable for GC analysis. Esterification is a common derivatization technique. A sensitive GC method involves the esterification of MCPB with 1-bromomethyl-2,3,4,5,6-pentafluorobenzene to form its pentafluorobenzyl (PFB) ester. rsc.org This derivative exhibits longer retention times and provides increased sensitivity compared to methyl and 2-chloroethyl esters. rsc.org This method can achieve detection limits as low as 0.2 µg l⁻¹ for MCPB in a 1-liter water sample. rsc.org
Another GC-based method combines in situ derivatization with single-drop microextraction (SDME) followed by GC-mass spectrometry (GC-MS) for the determination of acidic herbicides, including MCPB, in water samples. researchgate.net In this procedure, the analytes are derivatized to their methyl esters using dimethyl sulfate (B86663). researchgate.net
Table 1: Chromatographic Methods for MCPB Analysis
| Technique | Column/Stationary Phase | Detector | Sample Matrix | Key Findings/Detection Limits | Citation |
|---|---|---|---|---|---|
| HPLC | Coresep 100 mixed-mode | Not specified | Soil, crops, food products | Versatile for polar, hydrophobic, and ionic compounds. | helixchrom.com |
| HPLC-CL | C18 | Chemiluminescence | Natural water | LOD: 0.1 µg L⁻¹ (with SPE). Highly selective. | nih.gov |
| LC-MS/MS | Phenomenex Onyx C18 Monolithic | Tandem Mass Spectrometry | Water, Soil | LOD in clay soil: 0.000318-0.000913 mg/kg. LOQ in soil: 0.01 mg/kg. | nih.govepa.gov |
| GC | Not specified | Not specified | Soil | Used as a reference standard method. | sigmaaldrich.com |
| GC-ECD | Not specified | Electron Capture Detector | Natural water | LOD: 0.2 µg l⁻¹ (as PFB ester). | rsc.org |
| GC-MS | Not specified | Mass Spectrometry | Water | Combined with in situ derivatization and SDME. Recoveries > 84.8%. | researchgate.net |
Spectroscopic Identification and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of MCPB and its metabolites. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are key methods used for this purpose.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is a powerful tool for both identifying and quantifying MCPB. nist.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and isotopic patterns of the compound. Electron ionization (EI) mass spectra of MCPB are available in spectral databases like the NIST WebBook. nist.gov In tandem mass spectrometry (MS/MS), specific ion transitions are monitored to enhance selectivity and sensitivity, which is particularly useful in complex matrices. epa.gov For instance, in an LC-MS/MS method, specific precursor-to-product ion transitions are monitored for MCPB. epa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is vital for verifying the structural integrity of phenoxyalkanoic acids. It can confirm the substitution pattern on the aromatic ring and the structure of the butanoic acid side chain. Two-dimensional NMR techniques, such as COSY and HSQC, can provide further clarity on proton-proton correlations and carbon attachments, helping to resolve any structural ambiguities. Digital reference materials for MCPB are available for NMR, which can be used for sample identity confirmation and quantification. sigmaaldrich.com
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the MCPB molecule. nist.gov Key vibrational bands, such as the O-H stretch of the carboxylic acid and the C-O and C-Cl stretches of the phenoxy group, can be identified in the IR spectrum. The NIST WebBook provides access to the IR spectrum of MCPB. nist.gov
Table 2: Spectroscopic Data for MCPB
| Technique | Key Information Provided | Citation |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic patterns, and fragmentation analysis. | nist.gov |
| Nuclear Magnetic Resonance (NMR) | Structural verification of aromatic ring and side chain. | sigmaaldrich.com |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carboxylic acid). | nist.gov |
Advanced Detection and Monitoring Technologies
The need for rapid, sensitive, and on-site detection of herbicides like MCPB has driven the development of advanced analytical technologies. These technologies often integrate novel materials and detection principles.
Chemiluminescence-Based Flow Injection Analysis (FIA-CL): A flow injection chemiluminescence (FI-CL) method has been developed for the rapid determination of MCPB in water samples. nih.gov In this system, the sample is injected into a carrier stream where it is photodegraded by a UV lamp. The resulting photoproducts react with ferricyanide in a basic medium to produce a chemiluminescent signal that is proportional to the MCPB concentration. nih.gov This method is fast, economical, and simple, with a detection limit of 0.12 µg L⁻¹ when combined with solid-phase extraction. nih.gov
Sensor-Based Technologies: Advanced sensor technologies are being explored for monitoring herbicide damage and presence in agricultural settings. mdpi.compreprints.org These include hyperspectral, multispectral, RGB, fluorescence, and thermal imaging. mdpi.compreprints.orgpreprints.org For instance, hyperspectral imaging can detect subtle changes in the reflectance patterns of plants exposed to herbicides. mdpi.compreprints.orgpreprints.org Thermal imaging can detect temperature differences in plants, as those susceptible to certain herbicides may exhibit increased leaf temperature due to reduced photosynthesis and transpiration. mdpi.compreprints.orgpreprints.org While not directly measuring the chemical compound, these technologies can serve as advanced monitoring tools for the effects of herbicides like MCPB in the field.
Magnetic Solid-Phase Extraction (MSPE): The development of novel extraction materials has improved sample preparation for MCPB analysis. Magnetic solid-phase extraction using magnetic amino-functionalized multiwalled carbon nanotubes has been shown to be effective for enriching phenoxy acid herbicides from water samples. nih.gov This method relies on hydrophobic and ionic interactions between the analytes and the sorbent, allowing for rapid and efficient extraction. nih.gov
Bioanalytical Methods for Environmental Samples
Bioanalytical methods are crucial for determining the concentration of MCPB and its metabolites in biological and environmental matrices, which are often complex. These methods require robust sample preparation and highly sensitive detection systems.
The primary goal of a quantitative bioanalytical method is the accurate and reliable determination of a target analyte in complex biological samples such as tissues or fluids. cuni.cz For environmental samples like soil and water, similar challenges of matrix interference and low analyte concentrations exist.
Sample Preparation: Effective sample preparation is a critical first step in bioanalytical methods to remove interfering substances and concentrate the analyte. biotage.com For MCPB in environmental samples, several techniques are employed:
Solid-Phase Extraction (SPE): This is a predominant method for extracting and cleaning up samples containing phenoxy acid herbicides. nih.govnih.gov It is considered an environmentally friendly technique as it uses smaller volumes of organic solvents. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another widely used technique for targeted sample preparation in bioanalysis. biotage.com
Supported Liquid Extraction (SLE): This technique is based on the principles of LLE but uses a solid support, making it amenable to high-throughput formats. biotage.com
QuEChERS: This method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a popular extraction technique that uses small amounts of organic solvents. nih.gov
Magnetic Solid-Phase Extraction (MSPE): As mentioned earlier, MSPE with functionalized carbon nanotubes provides a rapid and efficient way to extract phenoxy acid herbicides from water samples. nih.gov
Analysis of Metabolites: The degradation of MCPB in the environment leads to the formation of metabolites. For example, bacterial strains have been shown to cause the etherolytic cleavage of MCPB, liberating 4-chloro-2-methylphenol (B52076) (MCP). nih.gov Analytical methods must also be capable of detecting and quantifying these metabolites. For instance, studies on the biodegradation of phenoxyalkanoic herbicides have used enantioselective HPLC to track the degradation of different stereoisomers in plants and soil. mst.edu
The analysis of MCPB and its metabolites in environmental samples often involves a combination of these extraction techniques with highly sensitive analytical instrumentation like LC-MS/MS to achieve the required low detection limits and high reliability. cuni.cznih.gov
Table 3: Bioanalytical and Environmental Sample Analysis Methods for MCPB
| Methodology | Sample Type | Key Features | Citation |
|---|---|---|---|
| HPLC-CL with SPE | Natural water | Selective for MCPB, sensitive detection. | nih.gov |
| LC-MS/MS with MSPE | Water | Rapid and sensitive detection of multiple phenoxy acid herbicides. | nih.gov |
| Enantioselective HPLC | Plants, Soil | Characterizes the degradation of different enantiomers. | mst.edu |
| GC-MS with SDME | Water | Simple and practical for determining acidic herbicides. | researchgate.net |
Regulatory Science and Policy Research Concerning Chemical Substances with Relevance to 4 4 Chloro 2 Methylphenoxy Butanoic Acid
Evolution and Principles of Regulatory Science for Chemicals
The regulation of chemicals has evolved from addressing immediate public health issues to implementing initiatives focused on environmental protection and sustainability. eresearchco.com This evolution reflects shifts in scientific understanding, societal values, and technological progress. eresearchco.com A core challenge in modern chemical regulation is the frequent lack of comprehensive data on the health and environmental impacts of substances. eresearchco.com Addressing these data gaps requires significant investment in research, risk assessment, and monitoring to support evidence-based decision-making. eresearchco.com
Interconnection of Scientific Expertise and Regulatory Policy
Effective chemical policy requires a multi-faceted approach that balances chemical innovation with the protection of human health and the environment. eresearchco.com Scientific evidence is vital for informing regulatory decisions, allowing for a balance between risk and precaution to enable innovation while ensuring environmental and health goals are met. rsc.org Regulatory science serves as the crucial bridge between scientific research and policy-making. For instance, in the United Kingdom, the fragmentation of technical expertise across different government departments presents a challenge to forming a coordinated chemicals management plan. rsc.org
The credibility of regulatory standards and policies increasingly depends on the transparent use of scientific knowledge. iiasa.ac.at However, the scientific advisory systems involved in risk assessment, such as for pesticides, have faced pressure to incorporate more realistic exposure scenarios and allow for wider participation in the risk assessment process. nottingham.ac.uk In the European Union, the Chemicals Strategy for Sustainability aims to improve the science-policy interface by creating a comprehensive knowledge base on chemicals. europa.eu This initiative comes as regulatory toxicology is undergoing significant changes in its methods for generating evidence. europa.eu A new Science-Policy Panel (SPP) on Chemicals, Waste, and Pollution Prevention, mandated by the United Nations Environment Assembly in 2022, aims to synthesize scientific information to inform global policy-making. wur.nl
Development of New Tools, Standards, and Approaches in Regulatory Science
A significant development in regulatory science is the emergence of New Approach Methodologies (NAMs). nih.gov NAMs are defined as any technology or method, including in vitro, in chemico, and computational (in silico) approaches, that can provide information for chemical hazard and risk assessment without using animals. toxhub-consulting.comfrontiersin.org The goal of NAMs is not a one-to-one replacement of animal tests but a shift toward an exposure-led, hypothesis-driven paradigm for risk assessment, often referred to as Next Generation Risk Assessment (NGRA). nih.gov
Regulatory agencies worldwide are increasingly recognizing the importance of NAMs for making timely and scientifically sound decisions. toxhub-consulting.com The Organisation for Economic Co-operation and Development (OECD) actively works to harmonize methods for assessing chemical risks, including the development of Integrated Approaches to Testing and Assessment (IATA) and (Quantitative) Structure-Activity Relationships [(Q)SARs]. oecd.org These tools aim to increase efficiency, reduce costs, and minimize animal testing. oecd.org However, barriers to the widespread adoption of NAMs remain, including technical, legislative, and cultural obstacles. nih.gov Overcoming these requires collaboration between industry and government scientists to establish new technical guidance. nih.gov
| Concept | Description | Primary Goal | Relevant To 4-(4-Chloro-2-methylphenoxy)butanoic Acid |
|---|---|---|---|
| New Approach Methodologies (NAMs) | In vitro, in chemico, and in silico methods used for toxicity testing. toxhub-consulting.comfrontiersin.org | Reduce and replace animal testing while providing reliable, human-relevant data for risk assessment. frontiersin.org | NAMs can be used to assess the potential hazards of the herbicide without new animal studies, by using computational models or cell-based assays. |
| Next Generation Risk Assessment (NGRA) | An exposure-led, hypothesis-driven risk assessment framework that integrates NAMs. nih.gov | To be more protective of human health by focusing on relevant biological mechanisms and exposure levels. nih.gov | An NGRA approach would evaluate the real-world exposure scenarios for the herbicide and use NAMs to determine if those exposures pose a risk. |
| (Q)SARs | Computational methods that estimate the properties of a chemical from its molecular structure. oecd.org | Predict hazards of chemicals, reducing the need for extensive laboratory testing. oecd.org | The toxicity of 4-(4-Chloro-2-methylphenoxy)butanoic acid could be predicted by comparing its structure to other well-studied phenoxy herbicides. |
| Integrated Approaches to Testing and Assessment (IATA) | Frameworks that integrate data from multiple sources (including NAMs) to satisfy an information need for regulatory purposes. oecd.org | To make chemical assessment more efficient, decrease costs, and reduce animal testing. oecd.org | An IATA could combine existing data, (Q)SAR predictions, and targeted in vitro tests to build a complete safety profile for the substance. |
Key International and Regional Regulatory Frameworks
European Union's REACH Regulation: Research on its Implementation and Effectiveness
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive framework in the European Union that shifts the responsibility for demonstrating the safe use of chemicals from public authorities to the industry. numberanalytics.combsr.org It is founded on the precautionary principle, requiring companies to register and assess the risks of chemicals before they are placed on the market. eresearchco.comnumberanalytics.com
Research on REACH's implementation highlights both successes and shortcomings. A key achievement is the establishment of a comprehensive framework for registering substances. researchgate.net However, reports have noted significant challenges. A 2018 European Commission review acknowledged that the aims of REACH had not yet been fully achieved and that implementation standards varied greatly among member states. zvo.org Some research indicates that a lack of specified quality criteria and transparency for the exposure models used in REACH assessments makes it difficult to ensure their credibility and quantitative accuracy. europa.eu
A 2024 study from Stockholm University examining applications for Substances of Very High Concern (SVHCs) found that in 35% of cases, essential use could not be determined due to insufficient data, pointing to significant data gaps in the authorisation process. useforesight.io The most common SVHCs analyzed were not herbicides like 4-(4-Chloro-2-methylphenoxy)butanoic acid, but industrial chemicals such as chromium trioxide. useforesight.io The effectiveness of REACH is dependent on the generation and sharing of high-quality data, and there is a consensus on the need for continuous improvement in chemical risk management under the regulation. researchgate.net
United States' Toxic Substances Control Act (TSCA): Academic Analyses of its Impact and Reforms
The Toxic Substances Control Act (TSCA) of 1976 is the primary U.S. law for regulating industrial chemicals. For decades, it was widely criticized as ineffective. This led to a major overhaul with the passage of the Frank R. Lautenberg Chemical Safety for the 21st Century Act in 2016. edf.org The Lautenberg Act granted the U.S. Environmental Protection Agency (EPA) significant new authorities, including enforceable deadlines for chemical reviews and a mandate to evaluate existing chemicals against a new risk-based safety standard. toxicfreefuture.org
Under the reformed TSCA, the EPA must conduct risk evaluations for high-priority chemicals and make safety determinations based solely on health and environmental factors, without considering costs in the initial risk evaluation phase. toxicfreefuture.orglawbc.com The act requires the EPA to identify and protect vulnerable populations, such as children and workers, who may be disproportionately affected. toxicfreefuture.org The reforms also established a process for prioritizing chemicals, with numerical requirements for completing these reviews. lawbc.com To fund this expanded work, the law authorized the EPA to collect fees from chemical manufacturers and processors. lawbc.com
Analyses of the Lautenberg Act show it strengthened the EPA's ability to require testing and removed the old "least burdensome" requirement for regulation, which had been a major barrier to action. toxicfreefuture.orgdentons.com However, the pace of change is slow, and the analytical burden on the agency remains significant. toxicfreefuture.org The herbicide 4-(4-Chloro-2-methylphenoxy)butanoic acid is listed on the TSCA inventory, meaning it is in commerce in the United States and subject to potential review under this framework.
| Feature | EU REACH (Regulation (EC) 1907/2006) | U.S. TSCA (as amended by the Lautenberg Act) |
|---|---|---|
| Core Principle | Precautionary Principle: "No data, no market." Industry must prove safety before marketing. numberanalytics.com | Risk-Based: EPA must evaluate chemicals and demonstrate "unreasonable risk" to regulate. toxicfreefuture.org |
| Scope | Applies to substances manufactured or imported into the EU at ≥1 tonne per year. bsr.org | Applies to new and existing chemicals in commerce. Does not cover pesticides, food, drugs, or cosmetics. |
| Burden of Proof | On industry to provide safety data and perform risk assessments. bsr.org | On EPA to conduct risk evaluations for high-priority chemicals and prove unreasonable risk. toxicfreefuture.org |
| Key Process | Registration, Evaluation, Authorisation, and Restriction of chemicals. eresearchco.com | Prioritization, Risk Evaluation, and Risk Management of chemicals. lawbc.com |
| Data Requirements | Extensive data required for registration, with requirements increasing with tonnage. rsc.org | EPA has authority to order testing when needed for risk evaluation. dentons.com |
International Harmonization of Chemical Classification and Labeling (GHS) and its Research Implications
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for defining and classifying chemical hazards and communicating this information on labels and safety data sheets (SDS). sei.orgnih.gov Developed through international mandates, the GHS aims to enhance the protection of human health and the environment by providing consistent and easily understandable information for workers, consumers, and emergency responders. researchgate.netunitar.org A key research implication of GHS is the harmonization of hazard communication, which facilitates international trade and avoids duplicative testing and evaluation by different countries. researchgate.net
The implementation of GHS is not without challenges. Research has shown a significant "implementation gap," with the legal adoption of GHS varying widely across the globe. sei.orgmdpi.com A 2017 study found a clear positive correlation between a country's financial and regulatory capacity and its GHS implementation status. sei.org Another critical issue is the potential for discrepancies in classification for the same chemical across different regions. nih.gov These differences can arise from the use of different data sources or varying levels of expertise among classifiers. nih.gov The GHS framework relies on expert judgment in a "weight of evidence" approach, but it does not specify the required level of expertise or how to evaluate data quality, which can lead to inconsistencies. nih.gov
For 4-(4-Chloro-2-methylphenoxy)butanoic acid, aggregated GHS information from 198 companies to the European Chemicals Agency (ECHA) inventory includes classifications such as "Harmful if swallowed" and "Very toxic to aquatic life with long-lasting effects". echemi.com This standardized classification is crucial for ensuring that its hazards are communicated consistently across international markets. researchgate.net
Challenges of Regulatory Disparities and Harmonization
For instance, in the United States, the Environmental Protection Agency (EPA) has been working to harmonize the methods used for aquatic life effects assessments under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Clean Water Act (CWA). federalregister.gov These acts serve different purposes—pesticide registration and water quality protection, respectively—and their assessment approaches can yield different benchmarks for the same chemical. federalregister.gov Stakeholders have questioned the discrepancies between these approaches, prompting the EPA to explore a harmonized framework that leverages work across the agency to promote consistency and efficiency. federalregister.gov The EPA's analysis has found that differences between benchmarks are often within the range of normal lab-to-lab variability, suggesting that harmonization is feasible. federalregister.gov
Regulatory complexity also arises from the metabolic properties of the substance. MCPB is metabolized into MCPA (2-methyl-4-chlorophenoxyacetic acid), which is itself a registered pesticide. regulations.gov This requires separate and distinct human health risk assessments for both MCPB and MCPA, as the residue definitions for risk assessment can differ depending on the commodity (plant, livestock) and environmental medium (drinking water). regulations.gov
On an international level, harmonization efforts are evident within frameworks like the European Union's regulations for existing chemical substances. europa.eu However, different regions may have unique regulatory histories and priorities. In France, for example, the name "2,4-MCPB" is used, while "2M-4CM" was used in the former USSR, reflecting regional nomenclature differences. bcpcpesticidecompendium.org Furthermore, the risk assessment for precursors like 4-chloro-2-methylphenol (B52076) may be handled separately from the final pesticide product, adding another layer to the regulatory structure. oecd.org
Methodologies for Chemical Risk Assessment in Regulatory Contexts
The risk assessment of MCPB in regulatory contexts is a multi-faceted process involving both qualitative and quantitative methodologies to determine potential risks to human health and the environment. The foundation of this process is the comprehensive evaluation of toxicity and exposure data.
The U.S. EPA's human health risk assessment for MCPB serves as a case study. regulations.gov It evaluates potential exposures from diet (food and drinking water) and occupational settings. regulations.gov Since there are no registered residential uses, the primary exposure routes considered are for workers who handle and apply the pesticide and for the general population through consumption of treated crops, such as peas. regulations.govnih.gov The assessment considers short- and intermediate-term dermal and inhalation exposures for occupational handlers. regulations.gov
Quantitative and Qualitative Approaches
Quantitative Approaches: This involves the derivation of health-based benchmarks from toxicological studies. Key values include:
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no statistically or biologically significant adverse effects are observed. nih.gov
Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose that produces a statistically or biologically significant adverse effect. regulations.govnih.gov
Reference Dose (RfD): An estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov
These points of departure are derived from animal studies, such as subchronic feeding studies in rats where effects on liver and kidney weights were observed at high doses. epa.gov An uncertainty factor is typically applied to the NOAEL to account for inter- and intraspecies differences and for extrapolating from subchronic to chronic exposure, thereby ensuring a margin of safety. epa.gov The risk is then quantified by comparing estimated human exposure levels to these established benchmarks. oecd.org
Qualitative Approaches: This involves interpreting the nature of the toxicological effects and the weight of evidence. For MCPB, this includes:
Susceptibility Assessment: Regulators examine whether young or developing animals are more sensitive to the chemical's effects. For MCPB, quantitative susceptibility was noted in a rat developmental toxicity study, which observed reduced ossification in fetuses at a dose that caused no maternal effects. regulations.gov
The integration of these approaches allows for a comprehensive characterization of risk.
Application of New Approach Methodologies (NAMs) in Regulatory Toxicology Research
The field of toxicology is undergoing a paradigm shift toward the use of New Approach Methodologies (NAMs), which include a wide range of non-animal techniques such as in vitro assays, computational modeling (e.g., QSAR), and organoids. nih.gov These methods promise to provide faster, more efficient, and potentially more human-relevant toxicity data, reducing the reliance on traditional animal testing. nih.gov
While the current regulatory package for MCPB still relies heavily on data from traditional animal studies regulations.govepa.govresearchgate.net, the broader scientific and regulatory communities are actively working to incorporate NAMs. Research using NAMs for other pesticides, such as Captan and Folpet, illustrates both the potential and the current limitations of these techniques. researchgate.net For example, while in vitro assays correctly identified skin sensitization properties, they under-classified eye irritation hazards compared to animal data, possibly due to species-specific tissue differences. researchgate.net
The ultimate goal is to build confidence in NAMs for regulatory decision-making, leading to a future "Next Generation Risk Assessment" (NGRA) that is less dependent on animal studies. nih.gov This transition is gradual, and currently, traditional studies, such as a 3-to-4-week inhalation toxicity study of MCPB in rats, are still conducted to fill data gaps while the scientific community works to validate and implement NAMs. researchgate.net
Role of Academia in Informing Chemical Regulatory Policy
Academia plays a crucial, multifaceted role in informing regulatory policy for chemicals like MCPB. Academic institutions contribute through foundational research, methodology development, and expert guidance.
Fundamental Research: Academic research provides critical data on the mechanisms of action, environmental fate, and potential health effects of chemicals. For example, cheminformatics reviews from academic researchers help classify herbicides like MCPB based on their chemical structure and mode of action as synthetic auxins, providing a rational basis for grouping and assessing related compounds. oup.com
Epidemiological Studies: Academic-led epidemiological research can identify potential associations between chemical exposure and human disease, flagging substances for further regulatory scrutiny. A study in Japan, for instance, investigated a possible link between regions with high use of MCPB and increased mortality from biliary tract cancer. nih.gov
Development of New Methodologies: Much of the innovation in NAMs originates in academic laboratories. nih.gov Academic researchers are at the forefront of developing and validating new in vitro and computational models that can be used to predict toxicity and assess risk, directly contributing to the evolution of regulatory science.
Institutional Safety and Policy: Universities and academic centers that use hazardous chemicals develop their own internal safety policies, such as Chemical Hygiene Plans. fresnostate.edu These plans, which identify hazardous chemicals like MCPB and establish protocols for safe handling and emergency procedures, contribute to a broader culture of chemical safety and can serve as models for best practices. fresnostate.edu
Expert Consultation: Academics frequently serve as independent experts on advisory panels and in working groups for regulatory agencies, providing scientific input and peer review for risk assessments and policy decisions.
Through these contributions, the academic community provides the scientific underpinning and innovative tools necessary for the development of robust, evidence-based chemical regulatory policies.
Environmental Remediation Strategies for Contamination by Similar Chemical Compounds with Implications for 4 4 Chloro 2 Methylphenoxy Butanoic Acid
Physical Remediation Approaches (e.g., Excavation, Soil Washing)
Physical remediation methods involve the mechanical removal or separation of contaminants from the soil matrix. These techniques are often straightforward but can be disruptive and costly.
Excavation: This is a direct approach that involves the physical removal of contaminated soil from a site. epa.govepa.gov The excavated soil is then transported to a designated facility for treatment or disposal. epa.govironcladenvironmental.com This method is effective for highly contaminated areas and can be implemented relatively quickly. epa.gov However, it requires careful planning to minimize the disturbance of surrounding areas and to prevent the runoff of contaminated materials. ironcladenvironmental.com The costs associated with excavation, transportation, and disposal can be substantial, and this method does not destroy the contaminant but simply relocates it. oregonstate.edu For instance, at a former pesticide storage area, soil excavation was conducted to remove soil contaminated with herbicides, which was then containerized and shipped off-site for final disposal. epa.gov
Soil Washing: This ex-situ technique uses a liquid washing solution, typically water or water with additives, to scrub excavated soil and separate contaminants. ironcladenvironmental.comfrontiersin.org The process partitions the contaminants into a smaller volume of soil fines (like silt and clay) and the washing fluid, which then require further treatment or disposal. frontiersin.org The cleaned, coarser soil particles, such as sand and gravel, can often be returned to the site. frontiersin.org The effectiveness of soil washing depends on the soil type, with higher sand content being more suitable, and the specific contaminants present. frontiersin.org For phenoxy herbicides, which can bind to soil particles, soil washing can be a viable option. The process can be enhanced by using surfactants or adjusting the pH of the washing solution to increase the solubility of the herbicides.
Chemical Remediation Technologies
Chemical remediation technologies utilize chemical reactions to degrade, transform, or immobilize contaminants within the soil or water.
Oxidation and Reduction Processes
Advanced Oxidation Processes (AOPs) are a prominent group of chemical remediation techniques that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), to break down organic pollutants. mdpi.com These processes can effectively mineralize herbicides into less toxic or harmless substances. nih.gov
The Fenton reaction , which involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), is a well-studied AOP for the degradation of phenoxy herbicides. researchgate.netiwaponline.com The reaction produces hydroxyl radicals that can oxidize a wide range of organic compounds. nih.gov Studies have shown that the Fenton process can significantly reduce the concentration of herbicides like 2,4-D in agricultural runoff, with removal efficiencies of over 88%. iwaponline.com The efficiency of the Fenton reaction is highly dependent on factors such as pH, the ratio of H₂O₂ to the contaminant, and the concentration of the iron catalyst. iwaponline.com For example, the degradation of 4-chlorophenoxyacetic acid (4-CPA), a related phenoxy acid, was effectively achieved using electro-Fenton and photoelectro-Fenton processes, which involve the electrochemical generation of Fenton's reagents. nih.gov
Another promising approach is the use of nanoscale zero-valent iron (nZVI) . These nanoparticles have a large surface area and high reactivity, enabling them to degrade various organic pollutants, including chlorinated herbicides. uprm.eduscispace.com nZVI can act as a reducing agent, directly breaking down chlorinated compounds. In the presence of oxygen, it can also promote oxidative degradation through Fenton-like reactions. uprm.edu The combination of nZVI with materials like biochar has been shown to enhance the degradation of herbicides by preventing the aggregation of nanoparticles and promoting sustained reactivity. tandfonline.comtandfonline.com
Adsorption and Ion Exchange
Adsorption is a surface phenomenon where contaminants adhere to the surface of a solid material, known as an adsorbent. This is a widely used technique for removing herbicides from water due to its simplicity, cost-effectiveness, and the availability of various adsorbent materials. nih.gov
Activated carbon is a highly effective adsorbent for phenoxy herbicides due to its large surface area and porous structure. acs.org Studies have demonstrated the successful removal of MCPA and other phenoxy herbicides from aqueous solutions using different types of commercial activated carbons. acs.orgmdpi.comBiochar , a charcoal-like material produced from the pyrolysis of biomass, is another promising adsorbent. nih.gov It can be produced from various agricultural wastes and has been shown to effectively adsorb phenoxy herbicides. nih.govmdpi.com
The adsorption capacity is influenced by the chemical properties of both the herbicide and the adsorbent, as well as environmental conditions like pH and ionic strength. mdpi.com For phenoxyacetic acids, which are weak acids, their charge and therefore their interaction with adsorbent surfaces are pH-dependent. iwaponline.com
Ion exchange is a process where ions on the surface of a solid resin are exchanged for ions in the contaminated water. For anionic herbicides like phenoxy acids, anion exchange resins can be used for their removal. made-in-china.combrieflands.com Layered double hydroxides (LDHs) are materials with anion exchange capabilities that have been investigated for the removal of phenoxy herbicides. nih.gov Modified LDHs have shown high adsorption capacities for herbicides like MCPA. nih.gov A case study demonstrated the use of an ion exchange resin (INDION PA 1200) to remove phenol (B47542) and phenoxy compounds from industrial wastewater, successfully reducing their concentration to meet regulatory standards. ionresins.com
Soil Washing and Flushing
As a chemical remediation technology, soil washing can be enhanced with chemical additives to improve the extraction of contaminants from the soil. frontiersin.org These additives can include acids, bases, or surfactants that increase the solubility of the target pollutants. For phenoxy herbicides, adjusting the pH of the washing solution can significantly impact their removal efficiency.
In-situ soil flushing is a related technique where the washing solution is injected directly into the contaminated soil to mobilize and extract the pollutants without excavation. This method is generally less disruptive than ex-situ soil washing but requires a good understanding of the site's hydrogeology to control the flow of the flushing solution and prevent the spread of contaminants.
Biological Remediation Technologies (e.g., Bioremediation, Phytoremediation)
Biological remediation technologies harness the metabolic processes of living organisms, such as microorganisms and plants, to degrade or remove environmental pollutants. These methods are often considered more sustainable and cost-effective than physical or chemical approaches. epa.gov
Bioremediation relies on the ability of microorganisms, primarily bacteria and fungi, to break down organic contaminants. nih.gov The degradation of phenoxy herbicides like MCPA in soil is predominantly a microbial process. publications.gc.ca Several bacterial and fungal species have been identified that can degrade these herbicides, often using them as a source of carbon and energy. aloki.huepa.gov For example, the fungus Phomopsis sp. has been shown to effectively degrade MCPA in both liquid medium and soil. aloki.hu The rate of bioremediation is influenced by environmental factors such as oxygen availability, moisture, pH, and the initial concentration of the herbicide. publications.gc.camdpi.com The presence of specific genes, such as the tfdA gene, is associated with the microbial degradation of phenoxyacetic acids. dntb.gov.ua
Phytoremediation is a technology that uses plants to clean up contaminated environments. awsjournal.org Plants can remove, degrade, or contain contaminants through various mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity stimulated by the plant). researchgate.net For phenoxy herbicides, certain plant species have shown potential for phytoremediation. For instance, members of the Cucurbitaceae family, like zucchini, have demonstrated the ability to extract and tolerate these herbicides. frontiersin.org The presence of certain plant secondary metabolites can even enhance the microbial degradation of herbicides in the rhizosphere. frontiersin.org Studies have also investigated the potential of sunflower (Helianthus annuus) and various legumes for the phytoremediation of herbicide-contaminated soils. researchgate.netbioline.org.br
Advanced and Nano-Enabled Remediation Strategies
The application of nanotechnology in environmental remediation is a rapidly developing field, offering innovative and highly efficient solutions for contaminant removal. acs.orgjelsciences.com
Nano-remediation involves the use of nanoparticles to treat contaminated sites. As mentioned earlier, nanoscale zero-valent iron (nZVI) is a key nanomaterial used for the degradation of chlorinated organic compounds like phenoxy herbicides. uprm.eduscispace.com The high surface area and reactivity of nZVI allow for faster and more efficient degradation compared to larger particles. uprm.edu To enhance their effectiveness and delivery, nanoparticles can be stabilized or supported on other materials, such as biochar or polymers. tandfonline.comtandfonline.com
Nano-bioremediation is an emerging strategy that combines nanotechnology with bioremediation. nih.govfrontiersin.org This approach can involve the use of nanoparticles to enhance the activity of degrading microorganisms or the encapsulation of enzymes in nanoparticles to improve their stability and efficiency. frontiersin.org For example, nano-sized materials can be used to deliver nutrients or electron acceptors to stimulate microbial activity in contaminated soil. frontiersin.org Furthermore, nanophytoremediation, where nanoparticles are used to assist plants in the uptake and detoxification of pollutants, represents a cutting-edge, environmentally friendly approach. acs.orgfrontiersin.org
Catalytic Degradation and Photocatalysis
Advanced Oxidation Processes (AOPs) represent a promising category of chemical remediation techniques for breaking down persistent organic pollutants like phenoxy herbicides into less harmful substances. scirp.orgresearchgate.net These methods rely on the generation of highly reactive hydroxyl radicals (HO•) that can non-selectively oxidize a wide range of organic compounds. scirp.org Among AOPs, catalytic degradation and photocatalysis are particularly effective. nih.gov
Catalytic Degradation: This process involves using a catalyst to break down contaminants without the need for light activation. One study investigated the oxidative degradation of several chlorinated phenoxyalkanoic acid herbicides, including 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), using a hybrid Zirconium dioxide (ZrO2)-acetylacetonate catalyst. researchgate.netacs.org The research demonstrated that this catalyst could achieve virtually complete removal of the herbicides within approximately three days at room temperature, without any light irradiation. researchgate.netacs.org The degradation process involves the adsorption of the herbicide onto the catalyst's surface, followed by a catalytically driven degradation. acs.org
Photocatalysis: This process utilizes a semiconductor catalyst, most commonly Titanium dioxide (TiO2), which becomes activated by ultraviolet (UV) or solar light to generate reactive oxygen species. scirp.orgmdpi.com When TiO2 absorbs photons with sufficient energy, it creates electron-hole pairs that react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals. scirp.org
The effectiveness of photocatalysis for degrading phenoxy herbicides like MCPA (a compound structurally similar to MCPB) has been extensively studied. researchgate.netresearchgate.net Research shows that TiO2 photocatalysis can dramatically enhance the degradation rate compared to direct photolysis (degradation by light alone). scirp.org For instance, one study found the half-life of MCPA sodium monohydrate was 6931.5 minutes under direct photolysis, but this was reduced to just 36.5 minutes when TiO2 powder was added to the solution and irradiated. scirp.org Complete mineralization, the conversion of the organic compound to CO2, water, and mineral acids, was achieved in about 4 hours. scirp.org The efficiency of these processes can be influenced by factors such as pH, catalyst concentration, and the presence of other substances in the water. researchgate.net
Below is a table summarizing the efficiency of different photocatalytic systems in degrading phenoxy herbicides.
| Catalyst System | Target Compound | Degradation Efficiency | Reaction Time | Reference |
| ZrO2-acetylacetonate | MCPB, MCPA, 2,4-D | Nearly 100% | ~3 days | researchgate.net, acs.org |
| UV/TiO2 (powder) | MCPA | >99% | 4 hours | scirp.org |
| UV/TiO2 (immobilized) | MCPA | ~40% | 27 hours | scirp.org |
| CuS/Bi4Ti3O12 (Visible Light) | MCPA | >95% | 3 hours | researchgate.net |
Nanostructured Filtration Technologies
The removal of herbicides and other micropollutants from water is a significant challenge that has spurred the development of advanced filtration technologies utilizing nanomaterials. mdpi.comresearchgate.net These technologies leverage the unique properties of materials at the nanoscale, such as high surface area and reactivity, to adsorb or exclude contaminants. mdpi.comfrontiersin.org
Nanoadsorption: Various nanostructured materials have proven effective as adsorbents for capturing phenoxy herbicides from water. These include:
Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene oxide possess a high surface area and can be functionalized to enhance their adsorption capacity for organic pollutants. mdpi.commdpi.com
Metal Oxide Nanoparticles: Nanoparticles of zinc oxide (ZnO), iron oxide (Fe3O4), and titanium dioxide (TiO2) are widely studied for removing contaminants. jelsciences.com For example, ZnO nanoparticles have been shown to remove up to 99% of certain herbicides from water. jelsciences.com Magnetic nanoparticles, such as those based on Fe3O4, offer the added advantage of being easily separated from the water after the treatment process using a magnetic field. nih.govnih.gov
Composite Nanomaterials: Combining different nanomaterials can create adsorbents with superior properties. Amino-functionalized magnetic nanoparticles (Fe3O4@SiO2@NH2) have been shown to be effective for the remediation of phenoxy-acid herbicides. mdpi.com
Nanofiltration Membranes: Nanofiltration is a pressure-driven membrane process that can effectively remove dissolved solutes, including pesticides. publications.gc.caresearchgate.net The integration of nanomaterials into filtration membranes can significantly improve their performance. Graphene oxide has been incorporated into membranes to enhance the removal of a wide range of contaminants, including herbicides. uark.edutechlinkcenter.orgmdpi.com These nanocomposite membranes can be tuned for specific pollutants and offer high filtration efficiency. uark.edutechlinkcenter.org For example, membranes blended with graphene oxide/TiO2 nanocomposites have been used for the dynamic rejection of herbicides like 2,4-D, demonstrating removal efficiencies between 50-70%. nih.gov
The table below provides an overview of various nanostructured materials and their application in herbicide removal.
| Nanomaterial Technology | Target Contaminant(s) | Removal Efficiency/Capacity | Reference |
| ZnO Nanoparticles | Herbicides | Up to 99% | jelsciences.com |
| Fe3O4/SiO2 Nanoparticles | Pyraclostrobin | ~96% | nih.gov |
| Graphene Oxide/TiO2/PSf Membrane | 2,4-D, Glyphosate | 50-70% Rejection | nih.gov |
| Chitosan-Graphene Oxide Membrane | Herbicides, Pesticides | High, Tunable Removal | uark.edu, techlinkcenter.org |
| Magnetic Activated Carbon Fiber (ACF-Fe3O4) | 2,4-D | 255.1 mg/g Adsorption Capacity | mdpi.com |
Integrated Remediation Approaches and Site-Specific Considerations
The effective cleanup of sites contaminated with phenoxy herbicides often requires more than a single remediation technique. nih.gov Integrated approaches, which combine multiple technologies, are frequently more effective and sustainable. nih.govmdpi.com The selection of a remediation strategy must also be tailored to the unique characteristics of the contaminated site. epa.gov
Integrated Remediation Approaches: Combining different methods can address various aspects of contamination. A common and effective strategy is the integration of chemical and biological processes. mdpi.comomicsonline.org
Site-Specific Considerations: The choice and design of a remediation plan are critically dependent on a range of site-specific factors. epa.govisws.org.in A thorough site characterization is the first step in developing an effective strategy. epa.gov Key considerations include:
Contaminant Properties and Concentration: The specific type of phenoxy herbicide, its concentration, and its mixture with other pollutants will influence the choice of technology. epa.gov
Soil and Hydrogeological Properties: Factors such as soil type, organic matter content, pH, and groundwater flow patterns greatly affect the fate, transport, and bioavailability of herbicides. isws.org.in For instance, the addition of organic matter like farmyard manure can enhance the degradation of some herbicides in soil. isws.org.in
Land Use and Remediation Goals: The intended future use of the land and the regulatory cleanup levels will determine the required extent of remediation. epa.gov
By combining advanced technologies and carefully considering the unique conditions of each contaminated site, it is possible to develop effective and sustainable strategies for the remediation of land and water impacted by phenoxy herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Einecs 301-334-2, and what analytical techniques are essential for initial characterization?
- Methodological Answer : Begin with spectroscopic methods (e.g., NMR, IR, mass spectrometry) to confirm molecular structure. Cross-validate with X-ray crystallography if crystalline samples are available. Ensure purity via HPLC or GC-MS, and compare retention indices with literature values. Report deviations in spectral peaks and their interpretations .
Q. What are the standard protocols for synthesizing this compound, and how can reproducibility be ensured?
- Methodological Answer : Document synthesis steps with precise stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods. Include batch-to-batch variability metrics (e.g., yield, purity). Reference established protocols from peer-reviewed journals and validate via independent replication .
Q. Which physicochemical properties of this compound are critical for designing baseline experiments?
- Methodological Answer : Prioritize solubility (in polar/nonpolar solvents), thermal stability (DSC/TGA), and reactivity (pH dependence, oxidation potential). Use standardized ASTM/ISO methods for measurements. Tabulate data with error margins to establish baseline values for future studies .
Advanced Research Questions
Q. How should researchers address contradictions in reported data for this compound, such as conflicting stability or reactivity profiles?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., environmental conditions, sample purity). Design controlled experiments to isolate factors (e.g., humidity, light exposure). Use statistical tools (ANOVA, regression) to quantify variability and propose resolution criteria .
Q. What strategies optimize the catalytic or functional performance of this compound in complex systems?
- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test multifactorial interactions (e.g., temperature, concentration, co-solvents). Use response surface methodology (RSM) to model optimal conditions. Validate with kinetic studies and compare to computational simulations (DFT, MD) .
Q. How can the degradation pathways of this compound under extreme conditions be systematically mapped?
- Methodological Answer : Use accelerated aging studies with LC-MS/MS or GC-TOF to identify degradation byproducts. Combine with isotopic labeling to trace reaction mechanisms. Compare experimental data to predictive software (e.g., EPI Suite) and validate with in situ spectroscopic monitoring .
Data Integrity and Reproducibility
Q. What statistical frameworks are recommended for validating the reproducibility of this compound’s experimental data?
- Methodological Answer : Apply Bayesian inference for small datasets or bootstrapping for non-normal distributions. Report confidence intervals, p-values, and effect sizes. Use tools like R or Python’s SciPy for reproducibility audits. Share raw data and code in supplementary materials .
Q. How should researchers document experimental failures or non-reproducible results involving this compound?
- Methodological Answer : Include negative results in supplementary files with detailed failure analysis (e.g., instrument calibration logs, environmental fluctuations). Use failure mode and effects analysis (FMEA) to categorize root causes. Cite these in discussions to guide future protocol refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
